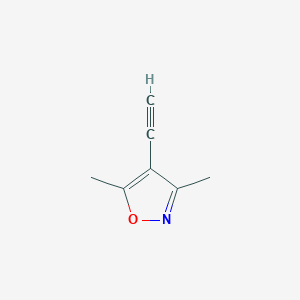
4-乙炔基-3,5-二甲基异恶唑
描述
4-Ethynyl-3,5-dimethylisoxazole is a heterocyclic compound with the molecular formula C7H7NO. It features an isoxazole ring, which is a five-membered ring containing one nitrogen and one oxygen atom.
科学研究应用
4-Ethynyl-3,5-dimethylisoxazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological pathways and interactions due to its unique structural properties.
作用机制
Target of Action
The primary target of 4-Ethynyl-3,5-dimethylisoxazole is Bromodomain-containing protein 4 (BRD4) . BRD4 is a member of the bromodomain and extra terminal domain (BET) family, which plays a crucial role in regulating gene transcription .
Mode of Action
4-Ethynyl-3,5-dimethylisoxazole interacts with BRD4 by binding to its bromodomains . This binding inhibits the function of BRD4, thereby affecting the transcription of certain genes .
Biochemical Pathways
The inhibition of BRD4 by 4-Ethynyl-3,5-dimethylisoxazole affects various biochemical pathways. One of the key pathways influenced is the MYC oncogene expression . MYC is a crucial regulator of cell growth and proliferation, and its dysregulation is associated with various types of cancer .
Result of Action
The inhibition of BRD4 by 4-Ethynyl-3,5-dimethylisoxazole leads to several molecular and cellular effects. It has been shown to modulate the expression of c-MYC and γ-H2AX, induce DNA damage, inhibit cell migration and colony formation, and arrest the cell cycle at the G1 phase in MCF-7 cells . These effects contribute to its potential anti-cancer activity .
生化分析
Biochemical Properties
4-Ethynyl-3,5-dimethylisoxazole plays a significant role in biochemical reactions, particularly as an inhibitor of bromodomain-containing proteins. Bromodomains are a family of conserved protein modules that recognize acetylated lysine residues on histones and other proteins . By binding to these bromodomains, 4-Ethynyl-3,5-dimethylisoxazole can disrupt the interaction between bromodomains and acetylated lysines, thereby influencing gene expression and chromatin structure . This compound has shown selective inhibition of bromodomain-containing proteins such as BRD2 and BRD4, with IC50 values of less than 5 μM .
Cellular Effects
4-Ethynyl-3,5-dimethylisoxazole has been shown to exert significant effects on various cell types and cellular processes. In particular, it has demonstrated antiproliferative effects on acute myeloid leukemia cells (MV4;11) by inhibiting the activity of bromodomain-containing proteins . This inhibition leads to changes in gene expression and cell signaling pathways, ultimately resulting in reduced cell proliferation and increased apoptosis . Additionally, 4-Ethynyl-3,5-dimethylisoxazole has been found to have minimal cytotoxicity in other cancer cell lines, indicating its potential as a selective therapeutic agent .
Molecular Mechanism
The molecular mechanism of 4-Ethynyl-3,5-dimethylisoxazole involves its interaction with bromodomains, which are responsible for recognizing acetylated lysine residues on histones . By binding to the acetyl-lysine binding pocket of bromodomains, 4-Ethynyl-3,5-dimethylisoxazole displaces acetylated histone-mimicking peptides, thereby preventing the bromodomain from recognizing and binding to acetylated lysines . This disruption of bromodomain-histone interactions leads to changes in chromatin structure and gene expression, ultimately affecting cellular processes such as proliferation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Ethynyl-3,5-dimethylisoxazole have been observed to change over time. The compound is relatively stable when stored under appropriate conditions (sealed in dry, 2-8°C) . Its activity may decrease over extended periods due to degradation. Long-term studies have shown that 4-Ethynyl-3,5-dimethylisoxazole can maintain its antiproliferative effects on leukemia cells for several days, but its efficacy may diminish with prolonged exposure . Additionally, the compound’s stability and activity can be influenced by factors such as temperature, pH, and the presence of other biomolecules .
Dosage Effects in Animal Models
The effects of 4-Ethynyl-3,5-dimethylisoxazole vary with different dosages in animal models. At lower doses, the compound has been shown to selectively inhibit bromodomain-containing proteins without causing significant toxicity . At higher doses, 4-Ethynyl-3,5-dimethylisoxazole may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, and further increases in dosage do not result in additional therapeutic benefits . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing adverse effects.
Metabolic Pathways
4-Ethynyl-3,5-dimethylisoxazole is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, potentially influencing metabolic flux and metabolite levels . Additionally, 4-Ethynyl-3,5-dimethylisoxazole has been shown to affect the activity of enzymes involved in histone acetylation and deacetylation, thereby modulating gene expression and cellular processes .
Transport and Distribution
Within cells and tissues, 4-Ethynyl-3,5-dimethylisoxazole is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its relatively small size and lipophilicity . Once inside the cell, it can interact with transporters and binding proteins that facilitate its localization to specific cellular compartments . The distribution of 4-Ethynyl-3,5-dimethylisoxazole within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .
Subcellular Localization
The subcellular localization of 4-Ethynyl-3,5-dimethylisoxazole is critical for its activity and function. The compound has been found to localize primarily in the nucleus, where it interacts with bromodomain-containing proteins and influences gene expression . This localization is facilitated by targeting signals and post-translational modifications that direct 4-Ethynyl-3,5-dimethylisoxazole to specific nuclear compartments . Additionally, the compound’s activity can be modulated by its localization within other subcellular compartments, such as the cytoplasm and mitochondria .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-3,5-dimethylisoxazole typically involves the cyclization of appropriate precursors. One common method is the cycloaddition reaction of nitrile oxides with alkynes. This reaction can be catalyzed by transition metals such as copper or ruthenium, although metal-free methods are also being explored to reduce costs and environmental impact .
Industrial Production Methods: Industrial production of 4-Ethynyl-3,5-dimethylisoxazole may involve large-scale cycloaddition reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
化学反应分析
Types of Reactions: 4-Ethynyl-3,5-dimethylisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The ethynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
相似化合物的比较
3,5-Dimethylisoxazole: Shares the isoxazole ring but lacks the ethynyl group.
4-Phenylisoxazole: Contains a phenyl group instead of an ethynyl group.
4-Iodo-3,5-dimethylisoxazole: Features an iodine atom in place of the ethynyl group.
Uniqueness: 4-Ethynyl-3,5-dimethylisoxazole is unique due to its ethynyl group, which imparts distinct chemical reactivity and potential for forming various derivatives. This makes it a versatile compound for research and industrial applications .
属性
IUPAC Name |
4-ethynyl-3,5-dimethyl-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c1-4-7-5(2)8-9-6(7)3/h1H,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRIFFHHNSRUZNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30699284 | |
| Record name | 4-Ethynyl-3,5-dimethyl-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30699284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
668970-91-0 | |
| Record name | 4-Ethynyl-3,5-dimethyl-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30699284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ethynyl-3,5-dimethyl-1,2-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1442195.png)

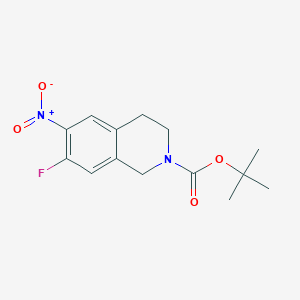



![ethyl 2-(4-(2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)-1H-pyrazol-1-yl)-2-methylpropanoate](/img/structure/B1442207.png)
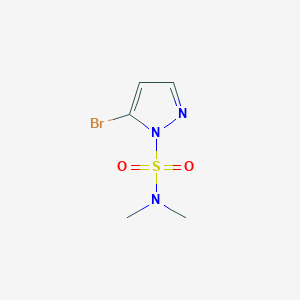

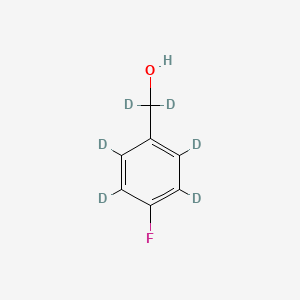
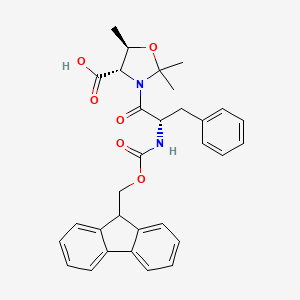
![tert-butyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-yl]carbamate](/img/structure/B1442213.png)
